2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride
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Overview
Description
2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization to introduce the amino and propanoic acid groups. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced biological activity .
Scientific Research Applications
2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate signaling pathways, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 3-Amino-1H-pyrrolo[2,3-b]pyridine
- 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Uniqueness
What sets 2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride apart from similar compounds is its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure can influence its solubility, stability, and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.2ClH/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13;;/h1-5,8H,6,11H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZZNNYOSCEJDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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